11β-HSD1 Inhibitory Potency: Class-Level Comparison of Adamantyl Carboxamide Scaffolds
While direct data for N-((1s,3s)-adamantan-1-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide are not published, the adamantyl carboxamide class demonstrates potent, tunable 11β-HSD1 inhibition. In a series of adamantyl carboxamide and acetamide derivatives, the unoptimized hit compound 3 showed an IC50 of approximately 10,000 nM, whereas optimized analog 15 achieved an IC50 of 114 nM against human 11β-HSD1 in HEK-293 cells, representing an ~88-fold improvement [1]. This illustrates that the adamantyl carboxamide scaffold is highly sensitive to structural modification, and the tetrazole-bearing compound is expected to exhibit distinct potency relative to simpler amide analogs.
| Evidence Dimension | 11β-HSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available (no published data for CAS 1396790-90-1) |
| Comparator Or Baseline | Compound 3 (adamantyl acetamide hit): IC50 ~10,000 nM; Compound 15 (optimized adamantyl carboxamide): IC50 = 114 nM [1] |
| Quantified Difference | ~88-fold improvement from hit to lead within the same scaffold class |
| Conditions | HEK-293 cells transfected with HSD11B1 gene [1] |
Why This Matters
Demonstrates that even small structural changes within the adamantyl carboxamide class produce large potency differences; therefore, the specific tetrazole-amide substitution in this compound likely confers a unique potency profile that cannot be assumed from class membership alone.
- [1] Su, X., Halem, H.A., Thomas, M.P., Moutrille, C., Culler, M.D., Vicker, N., Potter, B.V.L. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry, 2012, 20(21), 6394-6402. View Source
